molecular formula C11H18O3 B14385771 4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- CAS No. 88091-15-0

4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)-

Cat. No.: B14385771
CAS No.: 88091-15-0
M. Wt: 198.26 g/mol
InChI Key: KXEXJIVGMWGRSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- typically involves the reaction of diketene with acetone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of sulfuric acid and acetic anhydride at temperatures ranging from 0 to 20°C .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

  • Alcohols (both aliphatic and aromatic)
  • Amines
  • Thiols
  • Imines

The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one, 6-methyl-2,2-bis(1-methylethyl)- involves its ability to act as a reactant in various chemical reactions. It can acetoacetylate alcohols, amines, and thiols, forming stable intermediates that can further react to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Properties

CAS No.

88091-15-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-methyl-2,2-di(propan-2-yl)-1,3-dioxin-4-one

InChI

InChI=1S/C11H18O3/c1-7(2)11(8(3)4)13-9(5)6-10(12)14-11/h6-8H,1-5H3

InChI Key

KXEXJIVGMWGRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(O1)(C(C)C)C(C)C

Origin of Product

United States

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